molecular formula C16H13NS B052594 3-Methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole CAS No. 123768-43-4

3-Methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole

Cat. No.: B052594
CAS No.: 123768-43-4
M. Wt: 251.3 g/mol
InChI Key: OSJOSCFNEDRURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 3-position, a phenylethynyl group at the 2-position, and a dihydrobenzothiazole core. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophenol and 3-methyl-2-butanone.

    Formation of Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with 3-methyl-2-butanone under acidic conditions to form the benzothiazole core.

    Introduction of Phenylethynyl Group: The phenylethynyl group is introduced through a Sonogashira coupling reaction. This involves the reaction of the benzothiazole intermediate with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole
  • 3-Methyl-9-phenylethynyl-2-azafluoren-9-ol
  • 3-Methyl-9-phenacylidene-2-azafluorene

Uniqueness

3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

123768-43-4

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

3-methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole

InChI

InChI=1S/C16H13NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-10,16H,1H3

InChI Key

OSJOSCFNEDRURF-UHFFFAOYSA-N

SMILES

CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3

Canonical SMILES

CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3

Synonyms

Benzothiazole, 2,3-dihydro-3-methyl-2-(phenylethynyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.